Ethyl 5-(2,3,4,5-tetrafluorophenyl)-5-oxovalerate
Overview
Description
Ethyl 5-(2,3,4,5-tetrafluorophenyl)-5-oxovalerate is an organic compound characterized by the presence of a tetrafluorophenyl group attached to an oxovalerate ester
Mechanism of Action
Target of Action
It’s known that similar compounds are used as synthetic reagents in the preparation of antibacterial and potential antitumor agents .
Mode of Action
It’s known that similar compounds inhibit bacterial growth by binding to dna gyrase and topoisomerase iv . These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cessation of bacterial growth.
Biochemical Pathways
Based on its structural similarity to other fluoroquinolone antibiotics, it may interfere with the bacterial dna replication process .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a log Kp of -6.21 cm/s .
Result of Action
Similar compounds have been shown to exhibit antibacterial activity against gram-positive bacteria such as methicillin-resistant staphylococcus aureus (mrsa) .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,3,4,5-tetrafluorophenyl)-5-oxovalerate typically involves the esterification of 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,3,4,5-tetrafluorophenyl)-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrafluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Formation of 5-(2,3,4,5-tetrafluorophenyl)-5-oxovaleric acid.
Reduction: Formation of ethyl 5-(2,3,4,5-tetrafluorophenyl)-5-hydroxyvalerate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2,3,4,5-tetrafluorophenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3,4,5-tetrafluorobenzoylacetate
- Ethyl 2,3,4,5-tetrafluorophenylacetate
- Ethyl 2,3,4,5-tetrafluorophenylpropionate
Uniqueness
Ethyl 5-(2,3,4,5-tetrafluorophenyl)-5-oxovalerate is unique due to the presence of both an oxovalerate ester and a tetrafluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-oxo-5-(2,3,4,5-tetrafluorophenyl)pentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4O3/c1-2-20-10(19)5-3-4-9(18)7-6-8(14)12(16)13(17)11(7)15/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMAILAWSQGIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.